molecular formula C21H16F3NO2S B3175210 N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide CAS No. 956263-13-1

N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide

Cat. No.: B3175210
CAS No.: 956263-13-1
M. Wt: 403.4 g/mol
InChI Key: RDSWAIQEMQDASH-UHFFFAOYSA-N
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Description

N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide is a complex organic compound with a unique structure that includes a phenylsulfinyl group, a trifluoromethyl group, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the phenylsulfinyl group through the oxidation of a phenylthioether precursor. This is followed by the introduction of the trifluoromethyl group via electrophilic substitution reactions. The final step involves the formation of the benzenecarboxamide moiety through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(phenylthio)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide: Similar structure but with a phenylthio group instead of a phenylsulfinyl group.

    N-{4-[(phenylsulfonyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide: Contains a phenylsulfonyl group instead of a phenylsulfinyl group.

    N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(methyl)benzenecarboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide is unique due to the presence of both the phenylsulfinyl and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(benzenesulfinylmethyl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO2S/c22-21(23,24)17-10-8-16(9-11-17)20(26)25-18-12-6-15(7-13-18)14-28(27)19-4-2-1-3-5-19/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSWAIQEMQDASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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